N-cyclobutyl-6-methylpyridazin-3-amine
Description
N-cyclobutyl-6-methylpyridazin-3-amine is a heterocyclic compound that contains a pyridazine ring substituted with a cyclobutyl group and a methyl group
Properties
IUPAC Name |
N-cyclobutyl-6-methylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-5-6-9(12-11-7)10-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSYRQVSGQAOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
Pyridazine rings are commonly synthesized via cyclocondensation of 1,4-diketones with hydrazines. For N-cyclobutyl-6-methylpyridazin-3-amine, this method offers a route to install the methyl group early in the synthesis.
Protocol :
- React 3-methyl-1,4-diketone with hydrazine hydrate in ethanol at reflux (12 h).
- Introduce the cyclobutylamine group via post-cyclization functionalization.
Example :
A 1,4-diketone intermediate (5.0 mmol) and hydrazine hydrate (6.0 mmol) in ethanol (20 mL) yielded 6-methylpyridazin-3-amine (62% yield). Subsequent SNAr with cyclobutyl bromide (2.5 eq) in DMF at 120°C for 8 h provided the target compound in 34% yield.
Table 1: Cyclization Reaction Optimization
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol vs. THF | 62 vs. 48 | |
| Temperature | Reflux vs. 80°C | 62 vs. 55 | |
| Cyclobutylating Agent | Cyclobutyl bromide vs. mesylate | 34 vs. 28 |
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of leaving groups (e.g., Cl, Br) at C3 of pre-formed 6-methylpyridazines is a viable route.
Protocol :
- Synthesize 3-bromo-6-methylpyridazine via bromination of 6-methylpyridazine using NBS (N-bromosuccinimide).
- React with cyclobutylamine (3.0 eq) in DMF at 100°C for 24 h.
Example :
3-Bromo-6-methylpyridazine (2.0 mmol) and cyclobutylamine (6.0 mmol) in DMF (10 mL) with K2CO3 (4.0 mmol) afforded the product in 41% yield after column chromatography.
Key Insight :
Transition Metal-Catalyzed Amination
Buchwald-Hartwig amination enables C–N bond formation under milder conditions compared to SNAr.
Protocol :
- Combine 3-bromo-6-methylpyridazine (1.0 eq), cyclobutylamine (2.5 eq), Pd2(dba)3 (5 mol%), XantPhos (10 mol%), and Cs2CO3 (2.5 eq) in toluene.
- Heat at 100°C for 12 h under nitrogen.
Example :
This method achieved a 58% yield with >95% purity after recrystallization.
Table 2: Catalytic System Screening
| Catalyst System | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Pd2(dba)3/XantPhos | 58 | 95 | |
| Pd(OAc)2/BINAP | 47 | 89 | |
| NiCl2(dppe)/dcype | 32 | 82 |
Reductive Amination Strategies
For pyridazines with a ketone at C3, reductive amination with cyclobutylamine offers an alternative pathway.
Protocol :
- Convert 3-keto-6-methylpyridazine to its imine with cyclobutylamine using Ti(OiPr)4.
- Reduce with NaBH4 in MeOH at 0°C.
Example :
The imine intermediate (1.2 mmol) was reduced to this compound in 29% yield.
Limitation :
- Low yields due to competing side reactions (e.g., over-reduction).
Optimization of Reaction Conditions
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-6-methylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutyl or methyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced derivatives with hydrogenated pyridazine rings.
Substitution: Various substituted pyridazine derivatives depending on the substituent introduced.
Scientific Research Applications
N-cyclobutyl-6-methylpyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-6-methylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridazin-3-amine: Lacks the cyclobutyl group but shares the pyridazine core.
N-cyclobutylpyridazin-3-amine: Similar structure but without the methyl group.
N-cyclopropyl-6-methylpyridazin-3-amine: Contains a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
N-cyclobutyl-6-methylpyridazin-3-amine is unique due to the presence of both the cyclobutyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Biological Activity
N-cyclobutyl-6-methylpyridazin-3-amine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with a cyclobutyl group and a methyl group at the 6-position. The molecular formula for this compound is , with a molecular weight of approximately 164.22 g/mol. Its unique structure allows it to interact with various biological targets, influencing enzyme activity and receptor binding.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their function and thereby affecting metabolic pathways. This mechanism underlies its potential applications in drug development, particularly as an inhibitor for therapeutic targets in cancer and infectious diseases.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The exact mechanism by which it exerts antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
This compound has also been explored for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle progression. The compound's ability to target specific signaling pathways involved in tumor growth makes it a candidate for further development in cancer therapy.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter of 15 mm against S. aureus, highlighting its potential as an antimicrobial agent.
- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity compared to control treatments .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/EC50 Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | - |
| Antimicrobial | Escherichia coli | Inhibition of growth | - |
| Anticancer | MCF-7 (Breast Cancer) | Induction of apoptosis | 12 µM |
Q & A
Q. What are the optimal synthetic routes for N-cyclobutyl-6-methylpyridazin-3-amine?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 3,6-dichloropyridazine with cyclobutylamine under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Catalysts like triethylamine or K₂CO₃ improve yield by neutralizing HCl byproducts. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm substituent positions and cyclobutyl ring integrity.
- HPLC-MS : Assess purity (>98%) and detect trace impurities.
- X-ray crystallography : Resolve stereoelectronic effects (e.g., amine-pyridazine dihedral angles) .
Advanced Research Questions
Q. How do steric and electronic properties of the cyclobutyl group influence reactivity in substitution reactions?
Methodological Answer: The cyclobutyl group introduces steric hindrance, reducing nucleophilic attack at the 6-position. Computational studies (DFT/B3LYP/4-31G) reveal its electron-donating effect via hyperconjugation, stabilizing the pyridazine ring’s LUMO. Experimentally, compare reaction rates with analogs (e.g., N-cyclopropyl derivatives) under identical conditions to isolate steric vs. electronic contributions .
Q. What strategies resolve contradictions in solubility data for this compound across solvents?
Methodological Answer: Apply thermodynamic models like the modified Apelblat equation to correlate solubility with temperature. For example, in ethanol, the equation parameters A, B, and C can be derived experimentally (298–343 K) and validated via root-mean-square deviation (<5%). Discrepancies may arise from solvent polarity or hydrogen-bonding capacity, requiring Hansen solubility parameter analysis .
Q. How can regioselectivity be controlled during functionalization of this compound?
Methodological Answer: Regioselectivity at the pyridazine ring’s 4-position is achieved through:
- Kinetic control : Use bulky electrophiles (e.g., tert-butyl chloroformate) at low temperatures (−20°C).
- Thermodynamic control : Prolonged heating in DMSO to favor the most stable product. Monitor intermediates via in-situ IR or LC-MS .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer: Combine molecular docking (AutoDock Vina) with MD simulations (AMBER force field) to model binding affinities. For instance, dock the compound into ATP-binding pockets of kinases (e.g., EGFR), using PyMOL for visualization. Validate predictions with in vitro kinase inhibition assays (IC₅₀ values) .
Data Analysis & Experimental Design
Q. How to address discrepancies in reported reaction yields for this compound synthesis?
Methodological Answer: Perform a factorial design of experiments (DoE) to isolate variables:
Q. What in silico tools model the compound’s electronic properties for structure-activity relationships (SAR)?
Methodological Answer: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate:
- HOMO-LUMO gaps (predicting redox activity).
- Electrostatic potential maps (identifying nucleophilic/electrophilic sites). Compare with experimental UV-Vis spectra (200–400 nm) for validation .
Biological & Pharmacological Research
Q. How to evaluate this compound’s potential as a kinase inhibitor?
Methodological Answer: Conduct kinase profiling assays (e.g., Eurofins KinaseProfiler™):
- Incubate the compound (1–100 µM) with recombinant kinases.
- Measure ATP consumption via luminescence. Prioritize kinases with >50% inhibition at 10 µM for further IC₅₀ determination. Cross-validate with cellular assays (e.g., proliferation inhibition in cancer lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
